4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide
Description
4-(Azepan-1-ylsulfonyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a 7-chloro-4-methoxy group and a 4-(azepan-1-ylsulfonyl)benzamide moiety. The azepane (7-membered saturated ring) sulfonyl group contributes to its unique physicochemical properties, including enhanced lipophilicity and steric bulk, which may influence binding affinity to biological targets. The 7-chloro and 4-methoxy substituents on the benzothiazole ring likely modulate electronic effects and metabolic stability .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S2/c1-29-17-11-10-16(22)19-18(17)23-21(30-19)24-20(26)14-6-8-15(9-7-14)31(27,28)25-12-4-2-3-5-13-25/h6-11H,2-5,12-13H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABIDPZFJLZQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide, with the CAS number 886948-09-0, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 480.0 g/mol. The structure features an azepane ring, a sulfonamide group, and a benzo[d]thiazole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN3O4S2 |
| Molecular Weight | 480.0 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The compound's mechanism of action has not been extensively detailed in the literature; however, its structural components suggest potential interactions with various biological targets. The presence of the sulfonamide group may confer antibacterial properties, while the benzo[d]thiazole moiety could be involved in modulating receptor activity.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit diverse pharmacological effects, including:
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties.
- Anticancer Potential : Benzo[d]thiazole derivatives have shown promise in inhibiting cancer cell proliferation.
Case Studies and Research Findings
A limited number of studies specifically address the biological activity of this compound. However, related compounds have provided insights into potential effects:
- Antinociceptive Activity : A study on structurally similar compounds revealed that they acted as full agonists at delta opioid receptors, suggesting potential pain-relieving properties .
- Antitumor Activity : Research on benzo[d]thiazole derivatives indicated their ability to induce apoptosis in cancer cells, highlighting a possible mechanism for anticancer activity .
Comparison with Similar Compounds
Compound 1 : 4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS: 304864-52-6)
- Molecular Formula : C₂₈H₂₇N₃O₄S₂
- Key Features: Replaces the 7-chloro-4-methoxybenzothiazole with a 4-(4-phenoxyphenyl)thiazole group.
- Properties: Higher molecular weight (533.7 g/mol) and XLogP3 value (5.7) compared to the target compound, suggesting increased lipophilicity. The phenoxyphenyl substituent may enhance π-π stacking interactions in biological systems .
Compound 2 : N-(4-Methoxy-7-morpholinobenzo[d]thiazol-2-yl)-4-fluorobenzamide (TOZ5)
- Key Features: Substitutes azepane sulfonyl with a fluorine atom and replaces the chloro group with a morpholino ring.
- Properties: The morpholino group improves solubility due to its polar nature, while fluorine enhances metabolic stability.
Sulfonyl Group Modifications
Compound 3 : N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216)
- Key Features : Replaces azepane with a piperidine (6-membered ring) sulfonyl group.
- Biological Activity : Demonstrated potent NF-κB activation in TLR adjuvant studies, suggesting that smaller sulfonyl rings (piperidine vs. azepane) may optimize steric compatibility with target proteins .
Benzamide vs. Alternative Amides
Compound 4 : N-[4-(2-Pyridyl)thiazol-2-yl]cyclopentanamide
- Key Features : Replaces benzamide with cyclopentanamide.
- Biological Activity: Retained micromolar adenosine receptor affinity, indicating that non-aromatic amides can maintain target engagement. This contrasts with benzamide derivatives, where aromaticity may enhance binding through planar interactions .
Table 1: Key Properties of Target Compound and Analogs
*Estimated based on analogs in , and 12.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
